![molecular formula C16H16N2O3S B188357 ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 5588-05-6](/img/structure/B188357.png)
ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, also known as CPET, is a synthetic compound that belongs to the class of cyclopentathiophene derivatives. CPET has been the subject of numerous scientific studies due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has a wide range of potential applications in scientific research, particularly in the fields of medicinal chemistry and material science. In medicinal chemistry, ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In material science, ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been studied for its optical and electronic properties. ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been shown to have high electron mobility, making it a potential candidate for use in electronic devices such as field-effect transistors and organic solar cells. ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has also been studied for its luminescent properties, making it a potential candidate for use in optoelectronic devices.
Wirkmechanismus
The mechanism of action of ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has also been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in the regulation of blood glucose levels.
Biochemische Und Physiologische Effekte
Ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been shown to have various biochemical and physiological effects. In animal studies, ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been shown to reduce inflammation and pain in models of arthritis and colitis. ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has also been shown to reduce blood glucose levels in animal models of diabetes. ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate also has limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is also relatively unstable, which can make it difficult to store for long periods of time.
Zukünftige Richtungen
There are several future directions for research on ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. One area of research is the development of new synthetic methods for ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate that are more efficient and scalable. Another area of research is the development of new applications for ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, particularly in the fields of material science and optoelectronics. ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has also shown promise as a potential therapeutic agent for various diseases, and further research is needed to explore its potential in this area.
Synthesemethoden
Ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be synthesized using various methods, including the reaction of 3-(pyridin-4-yl)-2H-cyclopenta[b]thiophene-2-one with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with ammonium hydroxide to obtain ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. Other methods of synthesis include the reaction of 3-(pyridin-4-yl)-2H-cyclopenta[b]thiophene-2-one with ethyl isocyanate or ethyl carbamate.
Eigenschaften
CAS-Nummer |
5588-05-6 |
|---|---|
Produktname |
ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Molekularformel |
C16H16N2O3S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H16N2O3S/c1-2-21-16(20)13-11-4-3-5-12(11)22-15(13)18-14(19)10-6-8-17-9-7-10/h6-9H,2-5H2,1H3,(H,18,19) |
InChI-Schlüssel |
MMKRSGAAIIRLKZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=NC=C3 |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



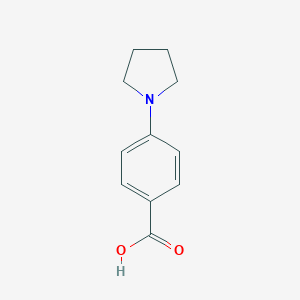
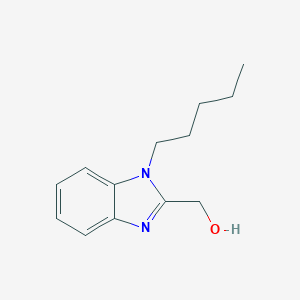
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B188279.png)
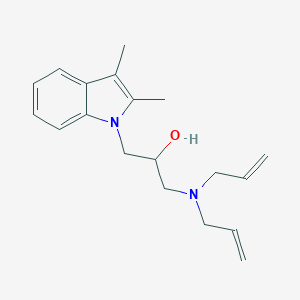
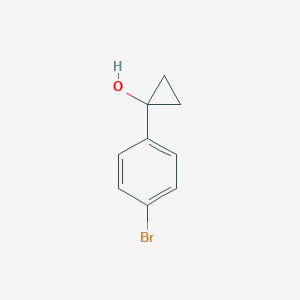
![6,11-Dioxo-12-naphtho[2,3-b]indolizinecarboxylic acid ethyl ester](/img/structure/B188287.png)
![7-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188288.png)
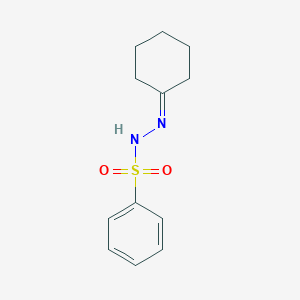
![Dimethyl 2-[[2-(3-bromophenoxy)acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B188290.png)
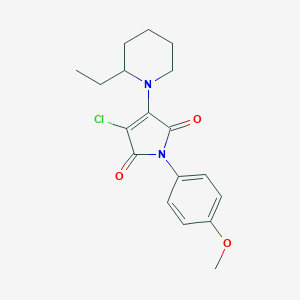
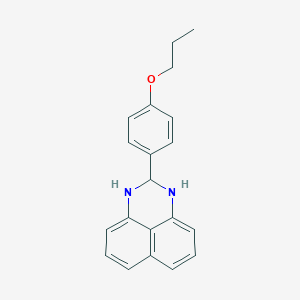
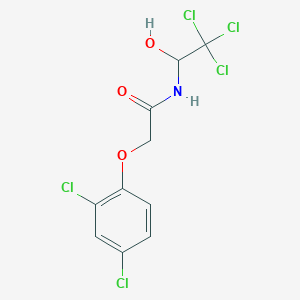

![2,3-bis[(E)-2-phenylethenyl]quinoxaline](/img/structure/B188300.png)